molecular formula C7H10ClN3O2 B1290016 2-(Aminomethyl)-4-nitroaniline hydrochloride CAS No. 863771-09-9

2-(Aminomethyl)-4-nitroaniline hydrochloride

Cat. No.: B1290016
CAS No.: 863771-09-9
M. Wt: 203.62 g/mol
InChI Key: PSEPJUDHODRVBE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-nitroaniline hydrochloride, also known as 2-AM-4-NHA, is a water-soluble, colorless solid compound that has been used in a variety of scientific research applications. It is an aminomethyl derivative of 4-nitroaniline, which is an aromatic compound that belongs to the nitrobenzenes family. The chemical structure of 2-AM-4-NHA is composed of a benzene ring with a nitro group at the para position and an aminomethyl group at the meta position. 2-AM-4-NHA is a useful reagent for various organic synthesis reactions and has been used in the production of various pharmaceuticals and other compounds.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in medicinal chemistry, the biological activity of a compound often involves interactions with biological targets such as proteins or enzymes .

Safety and Hazards

Like many chemical compounds, appropriate safety measures should be taken when handling this compound. It’s important to refer to the relevant safety data sheet (SDS) for detailed information .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

2-(aminomethyl)-4-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c8-4-5-3-6(10(11)12)1-2-7(5)9;/h1-3H,4,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEPJUDHODRVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Borane in THF (400 ml, 0.40 mol) is added dropwise to 2-amino-5-nitrobenzonitrile (60 g, 0.35 mol) in THF (600 ml) at 0° C. The mixture is allowed to warm to room temperature and is stirred for 16 hours. The resulting mixture is cooled to 0° C. and 200 ml of absolute ethanol/HCl are added. The THF is removed and the product is filtered off and recrystallized from isopropyl ether. Yield: 68.8 g (96%); Rf (1:1 methanol/chloroform): 0.15; IR (KBr): 3416, 2980, 1669, 1601, 1474, 1285 cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
ethanol HCl
Quantity
200 mL
Type
reactant
Reaction Step Two

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